N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]acetamide
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Overview
Description
N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a morpholine ring and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]acetamide typically involves the reaction of 4,5-dimethoxy-2-nitroaniline with morpholine under specific conditions. The nitro group is first reduced to an amine, followed by acylation with acetic anhydride to form the acetamide derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon or hydrogen gas are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-2-(5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Uniqueness
N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]acetamide is unique due to its specific structural features, such as the presence of both methoxy groups and a morpholine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20N2O4 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(4,5-dimethoxy-2-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C14H20N2O4/c1-10(17)15-11-8-13(18-2)14(19-3)9-12(11)16-4-6-20-7-5-16/h8-9H,4-7H2,1-3H3,(H,15,17) |
InChI Key |
AQMMTMFPQQAQNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N2CCOCC2)OC)OC |
Origin of Product |
United States |
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